![molecular formula C20H24N2O2S B4297440 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297440.png)
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamides often involves multi-step chemical reactions starting from substituted benzaldehydes or benzenesulfonyl chlorides. For instance, a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes, showcasing the versatility of sulfonamides in chemical synthesis (H. Gul et al., 2016)(H. Gul et al., 2016).
Molecular Structure Analysis
Molecular and supramolecular structures of sulfonamides reveal detailed information about their spatial arrangement and intermolecular interactions. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide exhibited unique torsion angles and hydrogen bonding, contributing to their molecular stability and reactivity (Danielle L Jacobs et al., 2013)(Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides can vary significantly depending on their structure. For example, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction highlights the potential for complex reactions involving sulfonamide compounds (Tao Wang et al., 2014)(Tao Wang et al., 2014).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding a compound's applicability in various fields. The crystalline structure of sulfonamides, as determined by X-ray crystallography, provides insights into their stability and potential interactions in solid form (Reham A. Mohamed-Ezzat et al., 2023)(Reham A. Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
Sulfonamides' chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, define their utility in chemical syntheses and as pharmacophores. Their ability to form hydrogen bonds and engage in π-π stacking interactions contributes to their binding affinity in biological systems and materials science applications (Ümit Ceylan et al., 2015)(Ümit Ceylan et al., 2015).
Scientific Research Applications
Chemical Genetics and Plant Biology
Oh et al. (2017) explored small molecules with ethylene-like biological activity and discovered a compound structurally related to 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide that induced a triple response in Arabidopsis seedlings. This discovery suggests potential applications in understanding plant hormonal responses and genetic regulation (Oh et al., 2017).
Photodynamic Therapy in Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative with a benzenesulfonamide group, showing high singlet oxygen quantum yield. These properties make it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties, which showed significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
UV Protection and Antimicrobial Applications in Textiles
Mohamed et al. (2020) designed new benzenesulfonamide derivatives as azo dyes for cotton fabrics, providing both UV protection and antibacterial properties. This application demonstrates the versatility of such compounds in material science (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13-9-10-20(15(3)14(13)2)25(23,24)21-12-11-17-16(4)22-19-8-6-5-7-18(17)19/h5-10,21-22H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMFQJQJBRSPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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